Bienvenue dans la boutique en ligne BenchChem!

3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

ORL-1 receptor NOP receptor radioligand binding

This specific quinoxaline-piperidine analog is a strategic tool compound for ORL-1 (NOP) receptor SAR campaigns. Its unique piperidin-3-yl-oxy bridge differentiates it from pyrrolidine and bridged-piperidine analogs in the Purdue Pharma/Shionogi patent class. Procure CAS 2034503-85-8 to generate head-to-head selectivity data (Ki, EC50, bias factor) against reference compounds like SCH-221510 or JTC-801, enabling lead optimization for analgesic programs with reduced µ-opioid side effects. Ideal for in vivo pain model validation.

Molecular Formula C19H16N6O2
Molecular Weight 360.377
CAS No. 2034503-85-8
Cat. No. B2953017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034503-85-8
Molecular FormulaC19H16N6O2
Molecular Weight360.377
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NC=CN=C4C#N
InChIInChI=1S/C19H16N6O2/c20-11-17-18(24-8-7-23-17)27-14-2-1-9-25(12-14)19(26)13-3-4-15-16(10-13)22-6-5-21-15/h3-8,10,14H,1-2,9,12H2
InChIKeyZCVYVXKSCLAYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034503-85-8) Compound Profile for Research Procurement


3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034503-85-8) is a synthetic small molecule (C19H16N6O2, MW 360.38) belonging to the substituted-quinoxaline-type piperidine compound class. This class has been extensively characterized in the patent literature as modulators of the ORL-1 (opioid receptor-like 1, also known as NOP) receptor, primarily developed for potential analgesic and anti-inflammatory applications . The compound features a quinoxaline-6-carbonyl moiety linked to a piperidin-3-yl-oxy bridge and a pyrazine-2-carbonitrile terminal group. While the broader compound class has demonstrated ORL-1 receptor binding affinity and functional activity in in vitro assays within the Purdue Pharma/Shionogi patent portfolio , specific quantitative pharmacological or selectivity data for this exact compound are not publicly available in primary research literature or authoritative databases accessible at the time of this analysis.

Why 3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Cannot Be Replaced by Other Substituted-Quinoxaline Piperidines


Within the substituted-quinoxaline piperidine class, minor structural modifications—such as altering the bridging heterocycle (e.g., piperidine vs. pyrrolidine or bridged-piperidine scaffolds), the substituent on the quinoxaline carbonyl, or the nature of the terminal aromatic nitrile—can drastically alter ORL-1 receptor binding affinity, subtype selectivity, and functional activity profiles . The patent literature demonstrates that even closely related analogs within the class exhibit a spectrum of Ki values and functional responses, meaning that generic substitution cannot be assumed without explicit, matched-condition bioassay validation . The specific spatial orientation provided by the piperidin-3-yl-oxy linkage in this compound, as opposed to the pyrrolidin-3-yl-oxy or pyridine-4-carbonitrile analogs, may confer a distinct receptor pharmacophore fit that is not replicated by other in-class compounds.

Quantitative Differentiation Evidence for 3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


ORL-1 Receptor Binding Affinity: Expected Potency Range for the Substituted-Quinoxaline Piperidine Class

No published, comparative binding data were located for CAS 2034503-85-8 against a specific, named analog in any primary research paper, patent, or authoritative database. The class-level inference from the patent family indicates that substituted-quinoxaline piperidine compounds typically achieve Ki values for the human ORL-1 receptor in the nanomolar to sub-nanomolar range under standard radioligand displacement conditions . However, the specific affinity of this compound relative to its closest analogs (e.g., the pyrrolidine analog or 4-cyanopyridine isomer) remains unquantified in publicly available sources. This absence of head-to-head data precludes a precise procurement-grade efficacy comparison.

ORL-1 receptor NOP receptor radioligand binding

Structural Differentiation: Piperidine Ring Size vs. Pyrrolidine Analog Impact on Pharmacophore Fit

The target compound contains a piperidine (6-membered) ring, while a closely related analog, 3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, incorporates a pyrrolidine (5-membered) ring . In the broader quinoxaline-piperidine SERIES literature, ring size alteration is known to modulate both receptor binding conformation and metabolic stability by shifting the spatial orientation of the pyrazine-2-carbonitrile group relative to the quinoxaline carbonyl pharmacophore. This structural difference constitutes a measurable, albeit not yet quantitatively assayed for this specific pair, differentiation with potential implications for off-target selectivity profiles.

structure-activity relationship piperidine pyrrolidine ring size

Functional Selectivity: Potential for Differential G-Protein vs. β-Arrestin Signaling at ORL-1

The broader substituted-quinoxaline piperidine patent family describes compounds capable of activating ORL-1 receptor function, with some examples showing preference for specific intracellular signaling pathways . While no biased agonism data are reported for CAS 2034503-85-8, the patent literature indicates that quinoxaline-substituted piperidines can exhibit differential efficacy between G-protein-mediated and β-arrestin-mediated pathways depending on subtle structural variations. This raises the possibility that the target compound may possess a functional selectivity profile distinct from other in-class compounds, but this remains conjectural without direct experimental evidence.

biased agonism ORL-1 functional selectivity G-protein β-arrestin

Application Scenarios for 3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Informed by Available Evidence


Structure-Activity Relationship (SAR) Exploration of ORL-1 Piperidine Bridging Regions

This compound can serve as a critical tool compound in medicinal chemistry campaigns aimed at systematically varying the bridging heterocycle between the quinoxaline-6-carbonyl and pyrazine-2-carbonitrile pharmacophores. Direct head-to-head testing against its pyrrolidine analog and other ring-size variants would generate quantitative SAR data (Ki, EC50, bias factor) essential for guiding lead optimization in ORL-1-targeted analgesic programs .

In Vitro Receptor Binding and Functional Profiling for ORL-1 Selectivity Assessment

When subjected to standardized radioligand binding assays against a panel of opioid and opioid-like receptors (µ, κ, δ, ORL-1), this compound can provide selectivity data that may differentiate it from broader-spectrum opioid ligands. Given the patent class emphasis on ORL-1 function activation with reduced side effects compared to traditional µ-opioid agonists , procurement of this specific analog enables direct comparative evaluation against known ORL-1 reference compounds such as SCH-221510 or JTC-801.

Preclinical Pain Model Validation of Substituted-Quinoxaline Piperidine Analgesics

The compound class has been claimed for the treatment of chronic and acute pain . Academic or industrial pain research groups can employ CAS 2034503-85-8 in rodent models of nociceptive, neuropathic, or inflammatory pain to generate the in vivo efficacy and therapeutic window data that the current literature lacks for this specific analog, thereby establishing its value relative to other class members.

Quote Request

Request a Quote for 3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.